molecular formula C27H19BrF3N3O4 B11662352 N'-{(E)-[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-{(E)-[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11662352
M. Wt: 586.4 g/mol
InChI Key: BPQDOGVOQMEROH-VWJSQJICSA-N
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Description

N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, naphthalene, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the acyl hydrazide.

    Condensation reaction: The acyl hydrazide is then reacted with an aldehyde or ketone to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as sodium azide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: Used in the development of assays to study enzyme activity or receptor binding.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Materials science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{3-BROMO-4-[(PHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE
  • N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE

Uniqueness

The presence of the naphthalene group in N’-[(E)-{3-BROMO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE may confer unique properties, such as increased hydrophobicity or specific binding interactions, compared to similar compounds without the naphthalene group.

Properties

Molecular Formula

C27H19BrF3N3O4

Molecular Weight

586.4 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H19BrF3N3O4/c28-23-12-17(8-11-25(23)38-16-20-6-3-5-18-4-1-2-7-22(18)20)15-32-33-26(35)13-19-9-10-21(27(29,30)31)14-24(19)34(36)37/h1-12,14-15H,13,16H2,(H,33,35)/b32-15+

InChI Key

BPQDOGVOQMEROH-VWJSQJICSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)/C=N/NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=NNC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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